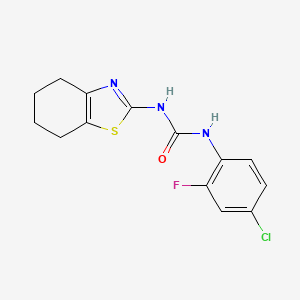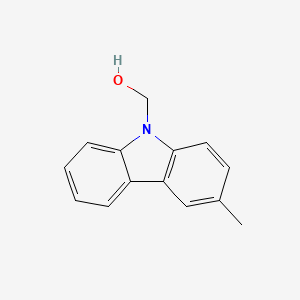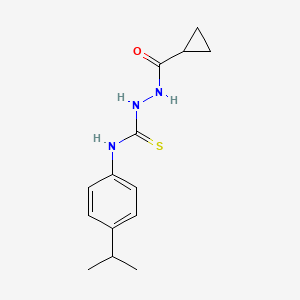![molecular formula C18H16BrClN2O3 B4821280 5-bromo-2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4821280.png)
5-bromo-2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Übersicht
Beschreibung
5-bromo-2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide involves its ability to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication and transcription. This leads to the inhibition of cell growth and division, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of certain enzymes involved in DNA replication and transcription.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments include its ability to selectively target cancer cells, its broad-spectrum antimicrobial activity, and its potential as a tool for studying the interaction between proteins and DNA. However, the limitations of this compound include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the research of 5-bromo-2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide. One potential direction is to study its effectiveness in combination with other chemotherapeutic agents for cancer treatment. Another direction is to investigate its potential as an antiviral and antibacterial agent. Further research is also needed to determine its mechanism of action and optimal dosage and administration for clinical use.
In conclusion, 5-bromo-2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has shown promising potential in various scientific research applications. Its ability to selectively target cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of certain enzymes involved in DNA replication and transcription make it a valuable tool for further research. However, more studies are needed to determine its optimal dosage and administration for clinical use.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anticancer, antiviral, and antibacterial properties. This compound has also been used as a tool for studying the interaction between proteins and DNA.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c19-13-3-6-16(20)15(11-13)17(23)21-14-4-1-12(2-5-14)18(24)22-7-9-25-10-8-22/h1-6,11H,7-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIFVYBOSQRVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4821230.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4821236.png)
![N-[4-(aminocarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4821244.png)
![methyl 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4821246.png)
![methyl {6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4821247.png)
![methyl 4-[({[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetyl)oxy]benzoate](/img/structure/B4821253.png)
![N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]benzamide](/img/structure/B4821261.png)
![3-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4821268.png)
![3-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4821271.png)

